molecular formula C16H16Br2N2O2 B10897076 (1E)-1-(2,3-dibromo-5-ethoxy-4-methoxybenzylidene)-2-phenylhydrazine

(1E)-1-(2,3-dibromo-5-ethoxy-4-methoxybenzylidene)-2-phenylhydrazine

Cat. No.: B10897076
M. Wt: 428.12 g/mol
InChI Key: GQURDTWLNNBHGE-VXLYETTFSA-N
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Description

2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, ethoxy, and methoxy groups attached to a benzaldehyde core, along with a phenylhydrazone moiety. Its molecular structure and reactivity make it a subject of interest in organic chemistry and related disciplines.

Properties

Molecular Formula

C16H16Br2N2O2

Molecular Weight

428.12 g/mol

IUPAC Name

N-[(E)-(2,3-dibromo-5-ethoxy-4-methoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C16H16Br2N2O2/c1-3-22-13-9-11(14(17)15(18)16(13)21-2)10-19-20-12-7-5-4-6-8-12/h4-10,20H,3H2,1-2H3/b19-10+

InChI Key

GQURDTWLNNBHGE-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=N/NC2=CC=CC=C2)Br)Br)OC

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=NNC2=CC=CC=C2)Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE typically involves multiple steps:

    Bromination: The starting material, 5-ethoxy-4-methoxybenzaldehyde, undergoes bromination to introduce bromine atoms at the 2 and 3 positions. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.

    Formation of Phenylhydrazone: The brominated product is then reacted with phenylhydrazine to form the hydrazone derivative. This step involves the condensation of the aldehyde group with phenylhydrazine under acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE involves its interaction with specific molecular targets. The phenylhydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical reactions, impacting its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-methoxybenzaldehyde: Shares similar bromination and methoxy groups but lacks the ethoxy and phenylhydrazone moieties.

    2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde semicarbazone: Similar structure but with a semicarbazone group instead of a phenylhydrazone.

Uniqueness

2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and the phenylhydrazone moiety makes it particularly versatile for various applications in synthetic and medicinal chemistry.

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